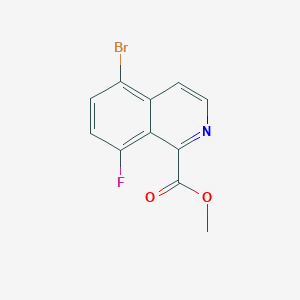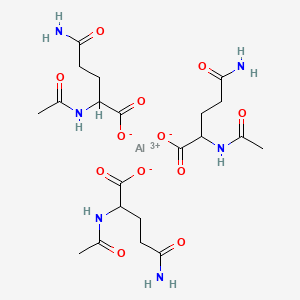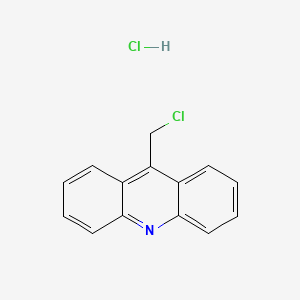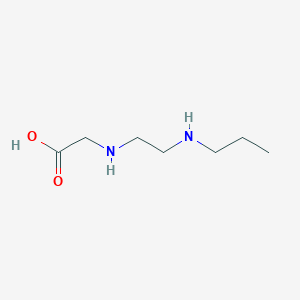
2-((2-(Propylamino)ethyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Propylamino)ethyl)amino)acetic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-((2-(Propylamino)ethyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
2-((2-(Propylamino)ethyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Mécanisme D'action
The mechanism of action of 2-((2-(Propylamino)ethyl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
- 2-(2-(2-Aminoethoxy)ethoxy)acetic acid
- Indole-3-acetic acid
- N-(2-Aminoethyl)glycine
Comparison: Compared to these similar compounds, 2-((2-(Propylamino)ethyl)amino)acetic acid is unique due to its specific structural features and functional groupsFor example, while indole-3-acetic acid is primarily known for its role as a plant hormone, this compound has broader applications in synthetic chemistry and industrial processes .
Propriétés
Formule moléculaire |
C7H16N2O2 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-[2-(propylamino)ethylamino]acetic acid |
InChI |
InChI=1S/C7H16N2O2/c1-2-3-8-4-5-9-6-7(10)11/h8-9H,2-6H2,1H3,(H,10,11) |
Clé InChI |
XXMGEKVWIGBQJE-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
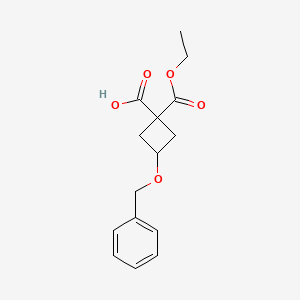
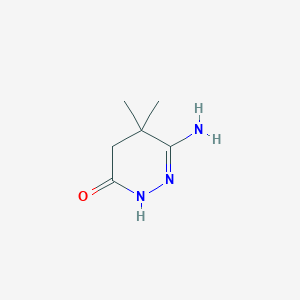
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
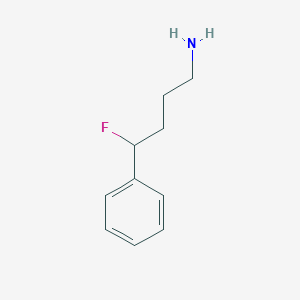
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
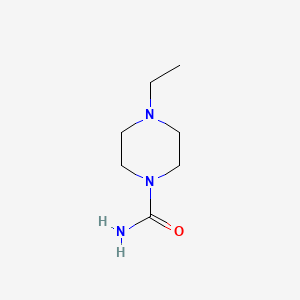
![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)
